![molecular formula C6H9NS B3042180 Cyclopentanethiocyanate CAS No. 5263-57-0](/img/structure/B3042180.png)
Cyclopentanethiocyanate
Overview
Description
Cyclopentanethiocyanate is a chemical compound with the molecular formula C6H9NS and a molecular weight of 127.21 . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The linear formula of Cyclopentanethiocyanate is C6H9NS . For a more detailed molecular structure analysis, techniques such as conformational analysis can be used .Physical And Chemical Properties Analysis
Cyclopentanethiocyanate has a molecular weight of 127.21 . Its boiling point is 84/8mm . For a more comprehensive analysis of its physical and chemical properties, techniques discussed in the paper “Nanoparticle classification, physicochemical properties, characterization, and applications: a comprehensive review for biologists” could be applied .Scientific Research Applications
- Researchers have investigated the formation and dissociation mechanisms of cyclopentane hydrate using calorimetry and optical microscopy . Understanding these processes is crucial for applications in natural gas storage, transportation, and flow assurance.
- Cyclopentane hydrates have been studied in combination with CO2 for desalination and carbon capture applications . Their thermodynamic and kinetic properties make them promising candidates for these processes.
- Researchers have explored the antioxidant properties of cyclopentane derivatives. Understanding their specific mechanisms could lead to the development of more effective drugs with desired antioxidant properties .
Hydrate Formation and Dissociation Mechanisms
Desalination and CO2 Capture
Antioxidant Mechanism
These applications highlight the versatility and potential impact of cyclopentanethiocyanate across various scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies. 🌟
Safety And Hazards
Future Directions
While specific future directions for Cyclopentanethiocyanate are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, impact electrochemistry-based biosensing is a promising field for future research .
properties
IUPAC Name |
cyclopentyl thiocyanate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-5-8-6-3-1-2-4-6/h6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZNTHBAUFZQGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanethiocyanate | |
CAS RN |
5263-57-0 | |
Record name | Cyclopentanethiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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